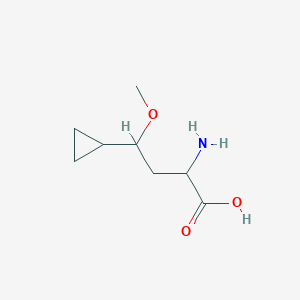![molecular formula C15H12ClF3N2OS B2440337 N-(2-(trifluorométhyl)phényl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034417-50-8](/img/structure/B2440337.png)
N-(2-(trifluorométhyl)phényl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Physical and Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines, qui comprennent le composé en question, sont un motif structural clé dans les ingrédients agrochimiques actifs . Elles sont principalement utilisées pour protéger les cultures des ravageurs . Le fluazifop-butyl a été le premier dérivé de trifluorométhylpyridine introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant de la trifluorométhylpyridine ont obtenu des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés de trifluorométhylpyridine sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction trifluorométhylpyridine ont obtenu une autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques .
Applications vétérinaires
Deux produits vétérinaires contenant la fraction trifluorométhylpyridine ont obtenu une autorisation de mise sur le marché . Ces produits exploitent probablement les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques uniques de la fraction pyridine .
Synthèse de réseaux métallo-organiques (MOF)
Les trifluorométhylpyridines peuvent être utilisées dans la synthèse de réseaux métallo-organiques (MOF) . Les MOF sont des composés constitués d'ions métalliques ou de clusters coordonnés à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles.
Préparation de trifluorométhylpyridyllithiums
Les trifluorométhylpyridines peuvent être utilisées dans la préparation de trifluorométhylpyridyllithiums via une réaction de métallation . Cette réaction est une méthode de formation de liaisons carbone-métal.
Synthèse de sels de méthiodide
Les trifluorométhylpyridines peuvent être utilisées dans la synthèse de sels de méthiodide . Ces sels sont souvent utilisés en synthèse organique comme source d'ions iodure.
Fonctionnalisation régiorégulière
La 2-chloro-5-(trifluorométhyl)pyridine, un composé apparenté, peut être utilisée comme substrat modèle pour étudier la fonctionnalisation régiorégulière . Il s'agit d'un processus où tous les sites possibles d'une molécule sont modifiés.
Synthèse de pyridines fluorées
Les trifluorométhylpyridines peuvent être utilisées dans la synthèse de pyridines fluorées . Ces composés présentent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence de substituants fortement attracteurs d'électrons dans le cycle aromatique .
Mécanisme D'action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests . This suggests that they may affect biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines may influence these properties .
Result of Action
The use of trifluoromethylpyridines in the protection of crops from pests suggests that they may have effects at the molecular and cellular level that contribute to pest resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a stimulant and may be harmful to the eyes, skin, and respiratory tract . It should be used in well-ventilated areas and stored in cool, dry, ventilated places . These precautions suggest that the compound’s action, efficacy, and stability can be influenced by environmental conditions such as ventilation, temperature, and humidity.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c16-13-7-9-8-21(6-5-12(9)23-13)14(22)20-11-4-2-1-3-10(11)15(17,18)19/h1-4,7H,5-6,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVOVBRPDNABAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate](/img/structure/B2440260.png)
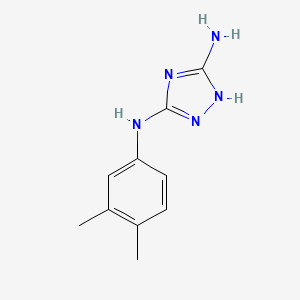
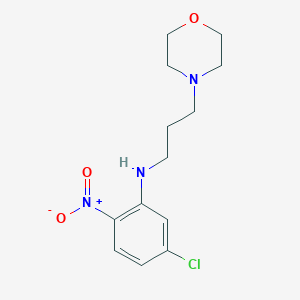
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
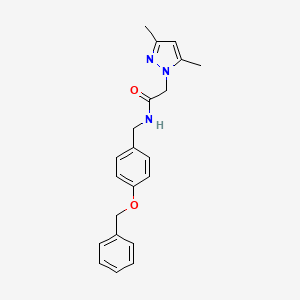
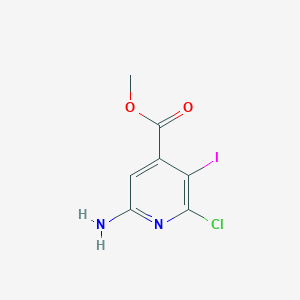
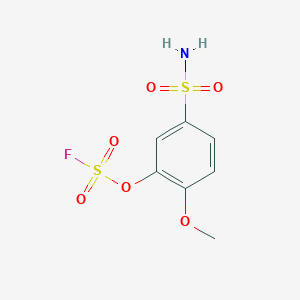
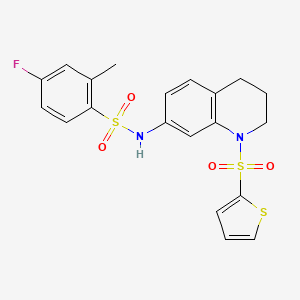
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)
![tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate](/img/structure/B2440273.png)
